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Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-nitropyridine

Cat. No.: B1302504 Get Quote

IUPAC Name: 2,4,6-Trimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitropyridine,

including its chemical properties, a proposed synthesis protocol, and predicted characterization

data. This document is intended for researchers, scientists, and professionals in the field of

drug development and organic chemistry.

Chemical Properties and Data
2,4,6-Trimethyl-3-nitropyridine is a substituted pyridine derivative. The presence of three

methyl groups and a nitro group on the pyridine ring influences its electronic and steric

properties, making it a potentially interesting building block in medicinal chemistry and

materials science. Quantitative data for this compound is summarized in the table below.
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Property Value Source

Molecular Formula C₈H₁₀N₂O₂ N/A

Molecular Weight 166.18 g/mol N/A

Melting Point 35.6 °C [1]

Boiling Point 229 °C [1]

Density (Predicted) 1.159 ± 0.06 g/cm³ [1]

pKa (Predicted) 3.29 ± 0.18 [1]

Storage Temperature 2-8 °C [1]

Synthesis of 2,4,6-Trimethyl-3-nitropyridine
The primary route for the synthesis of 2,4,6-trimethyl-3-nitropyridine is the electrophilic

nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The methyl groups are

activating and direct the incoming electrophile to the meta-positions (3 and 5). Due to steric

hindrance from the flanking methyl groups at positions 2 and 6, the substitution is expected to

occur at the 3-position.

Proposed Experimental Protocol: Nitration of 2,4,6-
Trimethylpyridine
This protocol is a generalized procedure based on established methods for the nitration of

substituted pyridines.[2][3] Researchers should conduct appropriate safety assessments and

small-scale trials before proceeding.

Materials:

2,4,6-Trimethylpyridine (2,4,6-collidine)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, >90%)

Ice
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Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

Addition of Substrate: Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid with

continuous stirring. The addition should be dropwise to control the exothermic reaction.

Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by

carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

Nitration Reaction: Slowly add the nitrating mixture to the solution of 2,4,6-trimethylpyridine

in sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete,

allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly

elevated, to be optimized) for several hours. Monitor the reaction progress using a suitable

technique like Thin Layer Chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium

carbonate solution or a cold, dilute sodium hydroxide solution until the pH is neutral or

slightly basic. This step should be performed in an ice bath to manage the heat generated.

Extraction: Extract the aqueous layer multiple times with an organic solvent such as

dichloromethane.

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium

sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced

pressure using a rotary evaporator.
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Purification: The crude product can be purified by a suitable method such as column

chromatography on silica gel or recrystallization to yield pure 2,4,6-trimethyl-3-
nitropyridine.

Synthesis Workflow Diagram

Reactants

Process
2,4,6-Trimethylpyridine

Mixing and Reaction
(Controlled Temperature)

Nitrating Mixture (HNO3/H2SO4)

Aqueous Work-up
and Neutralization Extraction Purification Final Product2,4,6-Trimethyl-3-nitropyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4,6-trimethyl-3-nitropyridine.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2,4,6-trimethyl-3-
nitropyridine, the following data are predicted based on the analysis of its structure and

comparison with similar compounds.
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Spectroscopy Predicted Data

¹H NMR

The single aromatic proton at the 5-position is

expected to appear as a singlet. The chemical

shifts of the three methyl groups will be distinct,

with the methyl group at the 4-position likely

being the most downfield due to the electronic

effects of the adjacent nitro group.

¹³C NMR

Eight distinct carbon signals are expected. The

carbon bearing the nitro group (C3) will be

significantly deshielded. The chemical shifts of

the methyl carbons will also be distinct.

IR Spectroscopy

Characteristic peaks for the nitro group

(asymmetric and symmetric stretching) are

expected around 1520-1560 cm⁻¹ and 1340-

1370 cm⁻¹, respectively. C-H stretching of the

aromatic ring and methyl groups will be

observed around 2900-3100 cm⁻¹. Aromatic

C=C and C=N stretching vibrations will appear

in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 166.18. Fragmentation patterns may

include the loss of the nitro group (NO₂) and

successive loss of methyl radicals.

Reactivity and Potential Applications
The chemical reactivity of 2,4,6-trimethyl-3-nitropyridine is dictated by the interplay of the

electron-donating methyl groups and the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic

substitution, although the presence of three activating methyl groups might make this less

favorable compared to pyridines with multiple nitro groups.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,

providing a pathway to 2,4,6-trimethylpyridin-3-amine. This amino-substituted collidine could

be a valuable intermediate for the synthesis of more complex molecules, including potential

pharmaceutical candidates.

Reactions of the Methyl Groups: The methyl groups, particularly the one at the 4-position,

may be susceptible to oxidation or condensation reactions under certain conditions.

Given the diverse biological activities reported for other nitropyridine derivatives, 2,4,6-
trimethyl-3-nitropyridine could be a valuable scaffold for the development of new therapeutic

agents.[4][5] Its utility in materials science as a ligand or building block for functional materials

also warrants investigation.

Conclusion
This technical guide provides a foundational understanding of 2,4,6-trimethyl-3-nitropyridine.

While a detailed experimental protocol and comprehensive spectroscopic data are not yet

widely available in the literature, the information presented here, including a proposed synthetic

route and predicted analytical data, serves as a valuable resource for researchers interested in

this compound. Further experimental investigation is necessary to fully characterize its

properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trimethyl-3-
nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302504#2-4-6-trimethyl-3-nitropyridine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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